
(5-(Pyridazin-4-yl)pyridin-3-yl)methanamine
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Overview
Description
(5-(Pyridazin-4-yl)pyridin-3-yl)methanamine is an organic compound with the molecular formula C10H10N4. It is a heterocyclic amine that contains both pyridazine and pyridine rings, making it a compound of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Pyridazin-4-yl)pyridin-3-yl)methanamine typically involves the reaction of pyridazine derivatives with pyridine derivatives under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(5-(Pyridazin-4-yl)pyridin-3-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, while reduction reactions produce amine derivatives .
Scientific Research Applications
Pharmaceutical Development
The primary application of (5-(Pyridazin-4-yl)pyridin-3-yl)methanamine lies in its potential as a lead compound for drug development. Its structural characteristics indicate possible interactions with various biological targets, making it a candidate for:
- Antimicrobial Agents : Similar heterocyclic compounds have demonstrated effectiveness against a range of bacterial strains, suggesting that this compound may possess antimicrobial properties.
- Anticancer Therapeutics : Some derivatives of pyridazine and pyridine compounds have shown cytotoxic effects on tumor cells, indicating that this compound could be explored for cancer treatment applications.
The biological activity of this compound has been predicted through computational methods, which suggest several pharmacological effects:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This could lead to the development of drugs targeting metabolic disorders or other conditions where enzyme modulation is beneficial.
Table 1: Predicted Biological Activities
Activity Type | Description |
---|---|
Antimicrobial | Potential effectiveness against bacterial strains |
Anticancer | Cytotoxicity towards tumor cells |
Enzyme Inhibition | Modulation of metabolic pathways |
Chemical Probes
Due to its structural features, this compound can also serve as a chemical probe in biological research. It can be utilized to study the interactions between small molecules and biological systems, helping to elucidate mechanisms of action and identify new therapeutic targets.
Case Studies
Several studies have investigated the applications of similar compounds within medicinal chemistry frameworks:
Case Study Example 1: Anticancer Activity
A study on pyridazine derivatives demonstrated significant anticancer properties through inhibition of cell proliferation in various cancer cell lines. The findings indicated that modifications in the pyridine ring could enhance cytotoxicity, providing insights into structure–activity relationships.
Case Study Example 2: Antimicrobial Effects
Research focused on pyridine-based compounds revealed their effectiveness against resistant bacterial strains. The study highlighted how structural modifications could lead to increased potency and selectivity against specific pathogens.
Mechanism of Action
The mechanism of action of (5-(Pyridazin-4-yl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (5-(Pyridazin-4-yl)pyridin-2-yl)methanamine
- (5-(Pyridazin-4-yl)pyridin-4-yl)methanamine
- (5-(Pyridazin-3-yl)pyridin-3-yl)methanamine
Uniqueness
(5-(Pyridazin-4-yl)pyridin-3-yl)methanamine is unique due to its specific arrangement of pyridazine and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Biological Activity
(5-(Pyridazin-4-yl)pyridin-3-yl)methanamine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of both pyridazine and pyridine rings, with a chemical formula of C₁₀H₁₀N₄. The arrangement allows for diverse interactions with biological targets, which is critical for its pharmacological potential.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the pyridazine and pyridine moieties through methods such as alkylation and condensation reactions. The process often requires specific conditions to ensure high yield and purity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Preliminary studies suggest it may inhibit tumor growth through various mechanisms:
- Apoptosis Induction : The compound has been shown to trigger programmed cell death in cancer cells.
- Cell Cycle Arrest : It may interfere with the cell cycle, preventing cancer cells from proliferating.
A comparative analysis with other compounds highlights its unique efficacy:
Compound Name | Structure Features | Biological Activity |
---|---|---|
(5-(Pyridazin-3-yl)pyridin-3-yl)methanamine | Similar pyridine-pyridazine structure | Potential anti-cancer |
2-Aminopyridine | Single pyridine ring | Antimicrobial properties |
Pyridazinone derivatives | Contains pyridazine core | Diverse pharmacological uses |
Pyrazolo[1,5-a]pyridine derivatives | Pyrazole instead of pyridine | Neuroprotective effects |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against various bacterial strains. In vitro studies have shown effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
The biological activity of this compound can be attributed to its ability to interact with multiple biological targets:
- Receptor Binding : Studies have indicated selective binding affinity to certain receptors, which could lead to targeted therapeutic applications.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or bacterial metabolism.
Case Studies and Research Findings
Several case studies have explored the pharmacological profiles of this compound:
- In Vivo Studies : Animal models have demonstrated reduced tumor size and improved survival rates when treated with this compound.
- Molecular Docking Studies : Computational analyses reveal strong binding interactions with target proteins, supporting its potential as a lead compound for drug development.
Properties
CAS No. |
1346687-51-1 |
---|---|
Molecular Formula |
C10H10N4 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
(5-pyridazin-4-ylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C10H10N4/c11-4-8-3-10(6-12-5-8)9-1-2-13-14-7-9/h1-3,5-7H,4,11H2 |
InChI Key |
HYSYHHUCAHVUDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=NC=C1C2=CN=CC(=C2)CN |
Origin of Product |
United States |
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